2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one

Vue d'ensemble

Description

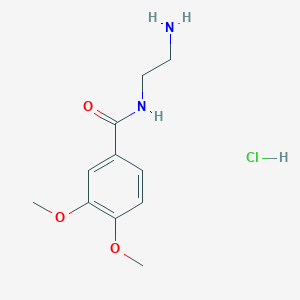

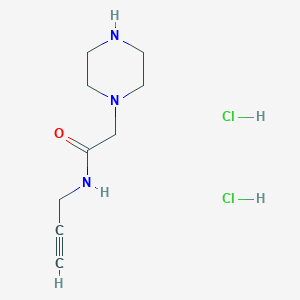

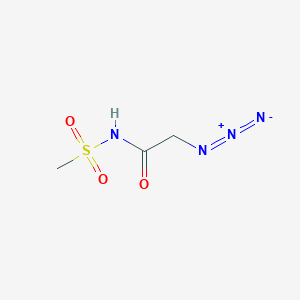

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one, commonly referred to as 2-CP, is an organic chemical compound that has been used in scientific research for many years. It is a synthetic chemical compound with a molecular formula of C9H16ClNO2. 2-CP is a chiral molecule that has two enantiomers, (R)-2-CP and (S)-2-CP, and is classified as a pyrrolidinone derivative. It is a colorless liquid at room temperature and has a melting point of 30°C.

Applications De Recherche Scientifique

Metabolism and Detoxication Pathways

Research on compounds like chloroprene, which shares a chlorinated and butanone part of the structure, investigates metabolism and detoxication pathways, including the formation of glutathione conjugates. Such studies are crucial for understanding how these compounds are processed in biological systems and their potential toxicological impacts. (Munter et al., 2003)

Molecular Structure and Interactions

The analysis of molecular structures, such as the study on "(1Z,3Z)-1,4-Di(pyridin-2-yl)buta-1,3-diene-2,3-diol," provides insights into the behavior of complex molecules, including their tautomeric mixtures and intramolecular hydrogen bonds. These types of studies contribute to the fundamental understanding of molecular interactions and stability. (Ośmiałowski et al., 2002)

Solvation and Specific Interactions

Investigations into the solvation enthalpy and specific interactions in binary mixtures, such as those involving butan-2-one, shed light on the physicochemical properties of solvents and solutes. This research is essential for applications in solution chemistry and materials science. (Varfolomeev et al., 2015)

Heterocyclization Reactions

Studies on the heterocyclization of chloroepoxy compounds with amines leading to complex heterocyclic structures are relevant to synthetic chemistry, offering pathways for creating novel compounds with potential applications in pharmaceuticals and materials science. (Guseinov et al., 2006)

Excess Thermodynamic Properties

Research on excess thermodynamic properties in binary mixtures, including pyrrolidin-2-one, provides insights into the molecular interactions and mixing behaviors of organic compounds. Such studies are crucial for designing and optimizing chemical processes and formulations. (Yadav et al., 2009)

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity .

Biochemical Pathways

The pyrrolidine ring is known to influence biological activity, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .

Result of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .

Action Environment

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-4-7(11)10(13)12-5-8(14-2)9(6-12)15-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQANYKGSYPWVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)

![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)